molecular formula C15H20N6O B10834638 4-Anilino-2-[2-(dimethylamino)ethylamino]pyrimidine-5-carboxamide

4-Anilino-2-[2-(dimethylamino)ethylamino]pyrimidine-5-carboxamide

Cat. No.: B10834638
M. Wt: 300.36 g/mol
InChI Key: GTNNAVLREWBUPQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

PMID25991433-Compound-G1 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PMID25991433-Compound-G1 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of PMID25991433-Compound-G1 involves the inhibition of epoxide hydrolase 2 (EPHX2). This enzyme is responsible for the hydrolysis of epoxides to their corresponding diols, which are less biologically active. By inhibiting this enzyme, PMID25991433-Compound-G1 increases the levels of epoxides, which have anti-inflammatory properties. The molecular targets and pathways involved include the modulation of inflammatory signaling pathways and the reduction of pro-inflammatory mediators .

Comparison with Similar Compounds

PMID25991433-Compound-G1 can be compared with other similar compounds that inhibit epoxide hydrolase 2. Some of these similar compounds include:

The uniqueness of PMID25991433-Compound-G1 lies in its specific molecular structure and its potential therapeutic applications in inflammation-driven diseases.

Properties

Molecular Formula

C15H20N6O

Molecular Weight

300.36 g/mol

IUPAC Name

4-anilino-2-[2-(dimethylamino)ethylamino]pyrimidine-5-carboxamide

InChI

InChI=1S/C15H20N6O/c1-21(2)9-8-17-15-18-10-12(13(16)22)14(20-15)19-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,16,22)(H2,17,18,19,20)

InChI Key

GTNNAVLREWBUPQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=NC=C(C(=N1)NC2=CC=CC=C2)C(=O)N

Origin of Product

United States

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